molecular formula C6H3Br2N3 B1418838 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine CAS No. 1209703-87-6

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B1418838
CAS No.: 1209703-87-6
M. Wt: 276.92 g/mol
InChI Key: VDCSKOADZYGCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Future Directions

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine typically involves the bromination of pyrrolo[2,3-b]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine is unique due to its bromine substituents, which enhance its reactivity in substitution and coupling reactions.

Properties

IUPAC Name

2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCSKOADZYGCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 3
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 4
Reactant of Route 4
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 5
Reactant of Route 5
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 6
Reactant of Route 6
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.